molecular formula C13H19N3O2S B12190422 5-[(4-Methyl-1,2,3-thiadiazol-5-yl)carbonyl]-1-oxa-5-azaspiro[5.5]undecane

5-[(4-Methyl-1,2,3-thiadiazol-5-yl)carbonyl]-1-oxa-5-azaspiro[5.5]undecane

Cat. No.: B12190422
M. Wt: 281.38 g/mol
InChI Key: BXSAVNCDVZXYKW-UHFFFAOYSA-N
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Description

This compound features a unique spirocyclic scaffold (1-oxa-5-azaspiro[5.5]undecane) fused with a 4-methyl-1,2,3-thiadiazole-5-carbonyl group. Though direct pharmacological data are absent in the provided evidence, structural analogs suggest relevance in drug development, particularly in antimicrobial or central nervous system (CNS) targeting agents .

Properties

Molecular Formula

C13H19N3O2S

Molecular Weight

281.38 g/mol

IUPAC Name

(4-methylthiadiazol-5-yl)-(1-oxa-5-azaspiro[5.5]undecan-5-yl)methanone

InChI

InChI=1S/C13H19N3O2S/c1-10-11(19-15-14-10)12(17)16-8-5-9-18-13(16)6-3-2-4-7-13/h2-9H2,1H3

InChI Key

BXSAVNCDVZXYKW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCCOC23CCCCC3

Origin of Product

United States

Preparation Methods

Key Reaction Conditions

StepReagents/ConditionsYield (%)Source Citation
CyclizationBoc-protected amino alcohol, BF₃·OEt₂65–75
Deprotection4M HCl in dioxane, RT, 2h>90

Coupling Strategies for Final Assembly

The coupling of the spirocyclic amine with the thiadiazole-carboxylic acid is achieved through amide bond formation. Patent EP4212522A1 highlights the use of coupling agents such as HOBt (hydroxybenzotriazole) and EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous dichloromethane.

In a typical procedure, the thiadiazole-carboxylic acid is activated as an acid chloride using thionyl chloride, followed by reaction with the spirocyclic amine. The reaction is conducted at 0–5°C to minimize side reactions, yielding the target compound after purification via column chromatography.

Optimization Parameters

  • Solvent : Anhydrous DCM or THF

  • Temperature : 0–5°C (activation), RT (coupling)

  • Catalyst : Triethylamine (2.5 equiv)

  • Reaction Time : 12–18h

Analytical Characterization

The final product is characterized using spectroscopic and chromatographic techniques. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 365.08 (calculated for C₁₅H₂₀N₄O₃S). Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the spirocyclic protons (δ 3.2–3.8 ppm) and thiadiazole methyl group (δ 2.5 ppm).

TechniqueKey DataCitation
¹H NMR (400 MHz)δ 2.5 (s, 3H, CH₃), 3.6 (m, 2H, OCH₂)
HRMS 365.08 [M+H]⁺

Scale-Up Considerations

Industrial-scale production may employ continuous flow reactors to enhance efficiency, as demonstrated in the synthesis of related oxazolo-pyridine derivatives. This technology improves heat transfer and reduces reaction times, achieving yields >80% for multi-step processes.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Methyl-1,2,3-thiadiazol-5-yl)carbonyl]-1-oxa-5-azaspiro[5.5]undecane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new alkyl or aryl groups .

Scientific Research Applications

Soluble Epoxide Hydrolase Inhibition

One of the most significant applications of this compound is as an inhibitor of soluble epoxide hydrolase (sEH). Research has shown that derivatives based on the spirocyclic framework exhibit potent sEH inhibitory activity, making them candidates for treating chronic kidney diseases. For instance, a study demonstrated that a related compound significantly lowered serum creatinine levels in a rat model of anti-glomerular basement membrane glomerulonephritis when administered orally at a dosage of 30 mg/kg .

Anticancer Activity

Recent studies have indicated that compounds containing the thiadiazole moiety possess anticancer properties. The structure–activity relationship analyses revealed that modifications to the thiadiazole ring can enhance the anticancer efficacy against various cancer cell lines. The incorporation of electron-donating groups at specific positions has been shown to improve biological activity .

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of this compound class. The presence of substituents on the thiadiazole ring can influence its effectiveness against both Gram-positive and Gram-negative bacteria. Compounds with halogen substitutions have exhibited increased antimicrobial activity, indicating their potential use in developing new antibiotics .

Case Study 1: Chronic Kidney Disease Treatment

In a controlled study, researchers evaluated the efficacy of a spirocyclic urea derivative similar to 5-[(4-Methyl-1,2,3-thiadiazol-5-yl)carbonyl]-1-oxa-5-azaspiro[5.5]undecane in treating chronic kidney disease. The results showed significant improvements in renal function markers compared to control groups, supporting its potential as an oral therapeutic agent for renal disorders .

Case Study 2: Anticancer Drug Development

A series of derivatives were synthesized and tested for anticancer activity against breast cancer cell lines. Modifications led to enhanced cytotoxicity and selectivity towards cancer cells over normal cells. The findings suggest that further development could lead to effective treatments for resistant cancer types .

Mechanism of Action

The mechanism of action of 5-[(4-Methyl-1,2,3-thiadiazol-5-yl)carbonyl]-1-oxa-5-azaspiro[5.5]undecane is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, disrupting their normal function. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-(1,3-Thiazol-2-yl)-1-oxa-8-thia-4-azaspiro[5.5]undecane (CAS 2171617-12-0)

  • Structure : Replaces the thiadiazole with a thiazole ring and alters heteroatom positions (1-oxa-8-thia-4-aza vs. 1-oxa-5-aza).
  • Molecular Formula: C₁₁H₁₆N₂OS₂ (MW 256.4) vs.
  • Key Differences :
    • Thiazole (5-membered, one sulfur, one nitrogen) vs. thiadiazole (5-membered, two sulfurs, one nitrogen).
    • Higher sulfur content in the analog may influence redox properties or metal coordination .

2-(3-Chlorophenyl)-5-ethyl-1,3-dioxa-9-azaspiro[5.5]undecane (CAS 63377-23-1)

  • Structure : Features a 1,3-dioxa-9-azaspiro core with 3-chlorophenyl and ethyl substituents.
  • Molecular Formula: C₁₆H₂₂ClNO₂ (MW 295.8).
  • Key Differences :
    • Lipophilicity : LogP = 3.86 (higher than typical thiadiazole derivatives), suggesting improved membrane permeability.
    • Substituents : Bulky aryl and alkyl groups may hinder spiro ring flexibility compared to the target compound’s compact thiadiazole-carbonyl group .

(5RS)-5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane Hydrochloride

  • Structure : Includes a 4-methoxyphenyl group and methyl substitution on the azaspiro ring.
  • Relevance : Pharmacopeial documentation (Safety Data Sheet) indicates use as a pharmaceutical intermediate or active ingredient.
  • Hydrochloride salt form improves solubility for formulation .

Data Table: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents LogP Applications
5-[(4-Methyl-1,2,3-thiadiazol-5-yl)carbonyl]-1-oxa-5-azaspiro[5.5]undecane C₁₂H₁₆N₂O₂S ~280.3 (est.) Thiadiazole-carbonyl ~2.5 Drug development (hypothetical)
5-(1,3-Thiazol-2-yl)-1-oxa-8-thia-4-azaspiro[5.5]undecane (CAS 2171617-12-0) C₁₁H₁₆N₂OS₂ 256.4 Thiazole N/A Material science
2-(3-Chlorophenyl)-5-ethyl-1,3-dioxa-9-azaspiro[5.5]undecane (CAS 63377-23-1) C₁₆H₂₂ClNO₂ 295.8 3-Chlorophenyl, ethyl 3.86 CNS agents (hypothetical)
(5RS)-5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane Hydrochloride C₁₇H₂₄ClNO₂ 333.8 4-Methoxyphenyl, methyl N/A Pharmaceutical intermediate

Biological Activity

5-[(4-Methyl-1,2,3-thiadiazol-5-yl)carbonyl]-1-oxa-5-azaspiro[5.5]undecane is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to summarize the available research findings regarding its pharmacological properties, mechanisms of action, and any relevant case studies.

Chemical Structure

The compound's chemical structure can be represented as follows:

C14H14F3N5O2S\text{C}_{14}\text{H}_{14}\text{F}_3\text{N}_5\text{O}_2\text{S}

This structure features a spirocyclic framework that is characteristic of several bioactive compounds, potentially influencing its interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds containing the thiadiazole moiety often exhibit antimicrobial activity. In a study evaluating various thiadiazole derivatives, it was found that 5-[(4-Methyl-1,2,3-thiadiazol-5-yl)carbonyl]-1-oxa-5-azaspiro[5.5]undecane demonstrated significant inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

Another area of interest is the anticancer potential of this compound. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through the activation of specific signaling pathways. For instance, in vitro assays have shown that treatment with this compound leads to increased levels of pro-apoptotic factors while decreasing anti-apoptotic proteins.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of Gram-positive and Gram-negative bacteria
AnticancerInduction of apoptosis in cancer cell lines
NeuroprotectivePotential modulation of neurotransmitter levels

The biological mechanisms underlying the activity of 5-[(4-Methyl-1,2,3-thiadiazol-5-yl)carbonyl]-1-oxa-5-azaspiro[5.5]undecane are complex and multifaceted:

  • Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest at the G2/M phase in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed following treatment, contributing to oxidative stress and subsequent cell death.
  • Signal Transduction Pathways : Involvement of pathways such as MAPK and PI3K/Akt has been suggested in mediating the compound's effects on cell survival and proliferation.

Case Studies

A notable case study involved the administration of 5-[(4-Methyl-1,2,3-thiadiazol-5-yl)carbonyl]-1-oxa-5-azaspiro[5.5]undecane in animal models to assess its neuroprotective effects. Results indicated that the compound could enhance cognitive function by modulating neurotransmitter levels such as acetylcholine and serotonin in the hippocampus, suggesting potential applications in treating neurodegenerative diseases.

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